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Compound of Interest

Compound Name: 5-Methylhexane-2,4-dione

Cat. No.: B1295391

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the characterization of 5-Methylhexane-2,4-dione. The information presented
herein is curated to assist in the unequivocal identification and analysis of this 3-dicarbonyl
compound, a structural motif of interest in various chemical and pharmaceutical research
domains.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H Nuclear Magnetic Resonance
(NMR), 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 5-
Methylhexane-2,4-dione.

1H NMR Data

Due to the tautomeric nature of B-dicarbonyl compounds, the *H NMR spectrum of 5-
Methylhexane-2,4-dione will exhibit signals for both the keto and enol forms. The equilibrium
between these forms is solvent and temperature-dependent. The data presented here is a
predicted spectrum based on known chemical shift ranges for similar structural motifs.
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Signal Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Keto Form

H1 (CH3-C=0) ~2.1 s

H3 (-CH2-) ~3.6 s

H5 (-CH-) ~2.8 m ~6.9

H6, H7 (CH(CHs)2) ~1.1 d ~6.9

Enol Form

H1' (CHs-C=C) ~2.0 s

H3' (=CH-) ~5.5 S

H5' (-CH-) ~2.4 m ~6.9

H6', H7' (CH(CHs3)2) ~1.1 d ~6.9

Enolic OH 15-17 brs

3C NMR Data

The 13C NMR spectrum will also show distinct signals for the keto and enol tautomers.
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

Keto Form

C1 (CHs-C=0) ~30
C2 (C=0) ~203
C3 (-CH2-) ~58
C4 (C=0) ~210
C5 (-CH-) ~48
C6, C7 (CH(CHs)z2) ~18
Enol Form

C1' (CHs-C=C) ~25
C2' (C=C-OH) ~190
C3' (=CH-) ~100
C4' (C=0) ~195
C5' (-CH-) ~35
C6', C7' (CH(CH3)z2) ~18

Infrared (IR) Spectroscopy Data

The IR spectrum provides key information about the functional groups present.
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. . Predicted Frequency .
Vibrational Mode Intensity
(cm™)

O-H Stretch (enol,

) 3200-2500 Broad, Strong
intramolecular H-bond)
C-H Stretch (aliphatic) 2960-2870 Medium-Strong
C=0 Stretch (keto, -

] 1730-1710 Strong
dicarbonyl)
C=0 Stretch (enol, conjugated)  1640-1580 Strong
C=C Stretch (enol) 1580-1540 Strong
C-H Bend (aliphatic) 1470-1365 Medium

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[1]
The fragmentation pattern is characteristic of a 3-dicarbonyl compound.

m/z Predicted Fragment lon Relative Intensity
128 [M]* (Molecular lon) Present

113 [M - CHs]* Moderate

85 [M - CHsCOJ* High

71 [CH(CH3)2CO]* High

43 [CHsCOJ]* Very High (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for
reproducibility and data comparison.

NMR Spectroscopy
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Sample Preparation: A sample of 5-10 mg of 5-Methylhexane-2,4-dione is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs). The solution is filtered through a glass
wool plug into a 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 500 MHz NMR Spectrometer
e Pulse Sequence: Standard pulse-acquire

» Solvent: CDClsz

e Temperature: 298 K

e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Acquisition Time: 3.0 s

o Spectral Width: 16 ppm

13C NMR Acquisition:

e Spectrometer: 125 MHz NMR Spectrometer
e Pulse Sequence: Proton-decoupled pulse-acquire
» Solvent: CDClsz

o Temperature: 298 K

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Acquisition Time: 1.5 s

e Spectral Width: 240 ppm
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Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 5-Methylhexane-2,4-dione is prepared between two
sodium chloride (NaCl) or potassium bromide (KBr) plates.

FTIR Acquisition:

e Spectrometer: Fourier Transform Infrared Spectrometer
e Mode: Transmission

e Resolution: 4 cm~1

e Number of Scans: 32

e Spectral Range: 4000 - 400 cm™1

e Background: A background spectrum of the clean NaCI/KBr plates is recorded prior to
sample analysis.

Mass Spectrometry (MS)

Instrumentation and Conditions: The mass spectrum is acquired using a Gas Chromatography-
Mass Spectrometry (GC-MS) system.

e GC Column: 30 m x 0.25 mm DB-5ms capillary column
e Carrier Gas: Helium
e Inlet Temperature: 250 °C

e Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at a rate of
10 °C/min.

 lonization Mode: Electron lonization (El) at 70 eV
e Mass Analyzer: Quadrupole

e Scan Range: m/z 40-300
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Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic
analysis of 5-Methylhexane-2,4-dione.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway of 5-Methylhexane-2,4-dione.
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Caption: General Workflow for NMR Spectroscopic Analysis.
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Caption: Keto-Enol Tautomerism of 5-Methylhexane-2,4-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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